1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring substituted with a chlorinated phenyl group and a chlorinated propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the chlorinated substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the chlorinated groups, potentially leading to dechlorinated or partially reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds .
Scientific Research Applications
1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin, affecting neurotransmitter levels in the synaptic gap.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-α-PVP: A structurally related compound with similar psychoactive properties.
4-MDMC: Another analog with comparable biological activities.
Uniqueness
1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
61503-46-6 |
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Molecular Formula |
C13H13Cl2NO2 |
Molecular Weight |
286.15 g/mol |
IUPAC Name |
1-[1-chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H13Cl2NO2/c1-13(8-14,9-2-4-10(15)5-3-9)16-11(17)6-7-12(16)18/h2-5H,6-8H2,1H3 |
InChI Key |
CYZHQEQXKNTBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(C1=CC=C(C=C1)Cl)N2C(=O)CCC2=O |
Origin of Product |
United States |
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